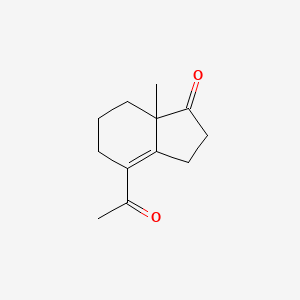
1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of 1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- involves several steps. One common method starts with the condensation of a suitable precursor with an acetylating agent under acidic conditions. The reaction typically requires a catalyst, such as methanesulfonic acid, and is carried out under reflux in a solvent like methanol . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, often using continuous flow reactors and more efficient catalysts to increase yield and reduce costs .
Chemical Reactions Analysis
1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols .
Scientific Research Applications
1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- exerts its effects involves interactions with various molecular targets. Its structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- can be compared with other similar compounds, such as:
Properties
CAS No. |
142421-78-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-acetyl-7a-methyl-3,5,6,7-tetrahydro-2H-inden-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(13)9-4-3-7-12(2)10(9)5-6-11(12)14/h3-7H2,1-2H3 |
InChI Key |
KKNKFZMXJNDFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCC(=O)C2(CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


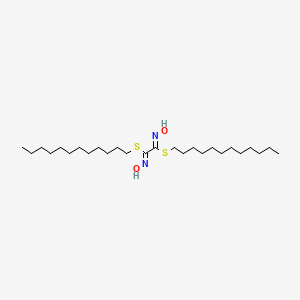
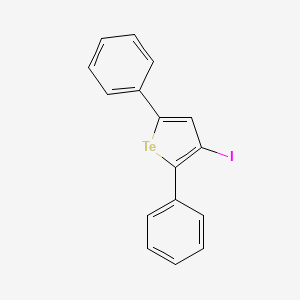
![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
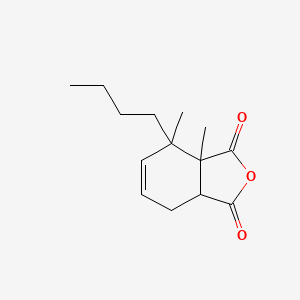
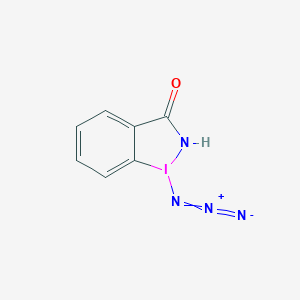
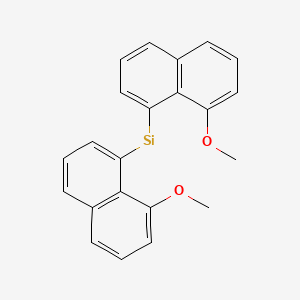
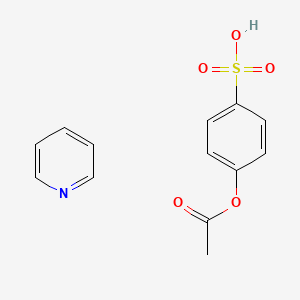
![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)
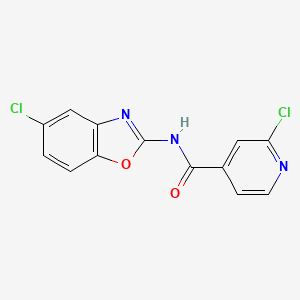
![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)

![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
